molecular formula C15H12N2O3 B5649543 4-(3,4-dimethylphenoxy)-3-nitrobenzonitrile

4-(3,4-dimethylphenoxy)-3-nitrobenzonitrile

Cat. No.: B5649543
M. Wt: 268.27 g/mol
InChI Key: UYYSZZJJTJUJQT-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenoxy)-3-nitrobenzonitrile is an organic compound with the molecular formula C15H12N2O3. This compound is characterized by a phenoxy group substituted with dimethyl groups at the 3 and 4 positions, a nitro group at the 3 position, and a benzonitrile moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethylphenoxy)-3-nitrobenzonitrile typically involves the following steps:

    Nitration: The nitration of 4-(3,4-dimethylphenoxy)benzonitrile can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenoxy)-3-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the dimethylphenoxy group under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the methyl groups are oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-(3,4-Dimethylphenoxy)-3-aminobenzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-(3,4-Dimethylphenoxy)-3-nitrobenzoic acid.

Scientific Research Applications

4-(3,4-Dimethylphenoxy)-3-nitrobenzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethylphenoxy)-3-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group may also contribute to the compound’s activity by facilitating interactions with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethylphenoxy)benzonitrile
  • 4-(3,4-Dimethylphenoxy)benzaldehyde
  • 4-(3,4-Dimethylphenoxy)benzoic acid

Uniqueness

4-(3,4-Dimethylphenoxy)-3-nitrobenzonitrile is unique due to the presence of both a nitro group and a benzonitrile moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(3,4-dimethylphenoxy)-3-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-10-3-5-13(7-11(10)2)20-15-6-4-12(9-16)8-14(15)17(18)19/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYSZZJJTJUJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)C#N)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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